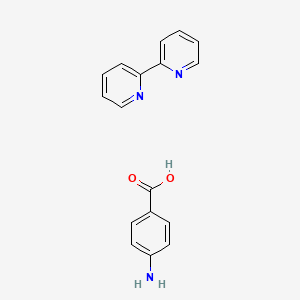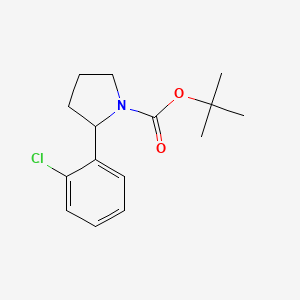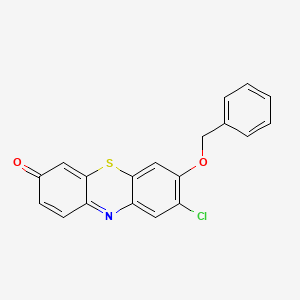![molecular formula C48H32N2 B14211174 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole] CAS No. 804551-32-4](/img/structure/B14211174.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(naphthalen-2-yl)-1H-indole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is a complex organic compound that features a biphenyl core with two naphthyl-indole moieties attached
Méthodes De Préparation
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Attachment of Naphthyl Groups: The naphthyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of Indole Rings: The indole rings are often synthesized through Fischer indole synthesis or other cyclization methods.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] has several scientific research applications:
Organic Electronics: Due to its conjugated structure, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to new insights in drug design and molecular biology.
Mécanisme D'action
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] depends on its application. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting their function.
Comparaison Avec Des Composés Similaires
Similar compounds include other biphenyl derivatives and naphthyl-indole compounds. Compared to these, 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis[2-(naphthalen-2-yl)-1H-indole] is unique due to its specific combination of biphenyl and naphthyl-indole moieties, which confer distinct electronic and structural properties.
Similar compounds:
Biphenyl: A simpler structure with two phenyl rings.
Naphthyl-Indole: Compounds with either naphthyl or indole groups but not both.
This compound’s uniqueness lies in its ability to combine the properties of both biphenyl and naphthyl-indole structures, making it versatile for various applications.
Propriétés
Numéro CAS |
804551-32-4 |
|---|---|
Formule moléculaire |
C48H32N2 |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1-[4-[4-(2-naphthalen-2-ylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C48H32N2/c1-3-11-37-29-41(19-17-33(37)9-1)47-31-39-13-5-7-15-45(39)49(47)43-25-21-35(22-26-43)36-23-27-44(28-24-36)50-46-16-8-6-14-40(46)32-48(50)42-20-18-34-10-2-4-12-38(34)30-42/h1-32H |
Clé InChI |
WRCUUCGWQBMAHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3C5=CC=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C=C7C9=CC1=CC=CC=C1C=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)



![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
![O-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl] hydrogen carbonodithioate](/img/structure/B14211155.png)
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)

